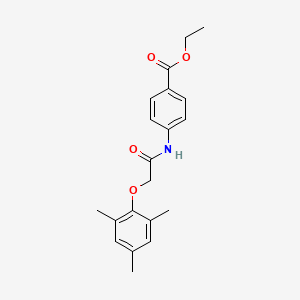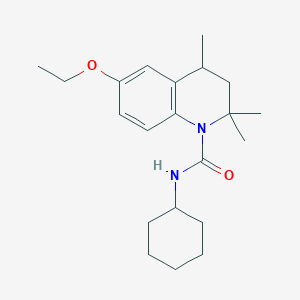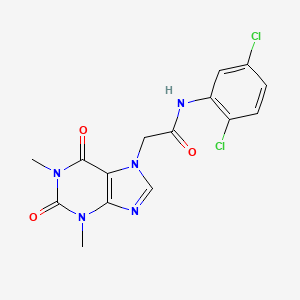
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine, also known by its chemical structure C₁₇H₁₃ClN₂O, is a heterocyclic organic compound. Its structure consists of a quinazoline core with a substituted phenyl group at position 2 and a methoxyphenyl group at position 3. Quinazolin-4-amines have attracted attention due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-amino-3-methoxybenzoic acid with 2-chloroaniline, followed by cyclization to form the quinazolinone ring. The reaction typically occurs under acidic conditions.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above. Researchers and pharmaceutical companies may produce it for specific research purposes or drug development.
Analyse Chemischer Reaktionen
Reactivity: 2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the quinazolinone ring can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce substituents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield this compound derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology and Medicine:Anticancer Properties: Quinazolin-4-amines exhibit antiproliferative activity against cancer cells.
Kinase Inhibitors: Some derivatives act as kinase inhibitors, targeting specific signaling pathways.
Anti-inflammatory Effects: Certain quinazolinones show anti-inflammatory potential.
Industry: While not widely used in industry, its derivatives may find applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, such as kinases or enzymes, modulating signaling pathways related to cell growth, inflammation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine shares structural features with other quinazolin-4-amines. its unique substituents and reactivity set it apart. Similar compounds include other quinazolinones and related heterocycles.
Eigenschaften
Molekularformel |
C21H16ClN3O |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-15-8-6-7-14(13-15)23-21-17-10-3-5-12-19(17)24-20(25-21)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,24,25) |
InChI-Schlüssel |
SRKILELQAJMGPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B11654108.png)
![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11654117.png)
![5-[(2,4-Diethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654123.png)
![[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile](/img/structure/B11654131.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11654141.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)
![3-methylbutyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654164.png)
![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11654167.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11654182.png)
![3-(4-methoxyphenyl)-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11654185.png)

![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)
